molecular formula C18H14Cl2N2O3 B5242426 (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide

(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide

Cat. No.: B5242426
M. Wt: 377.2 g/mol
InChI Key: YVTZNQDJFBXUIK-GHXNOFRVSA-N
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Description

(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, dichlorophenyl group, ethoxy group, and hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2,5-dichloroaniline and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the intermediate.

    Addition of the Cyano Group: The intermediate is then reacted with a cyano group donor, such as cyanogen bromide, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Studied for its potential as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Cancer Research: Investigated for its potential anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but lacks the ethoxy group.

    (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-methoxy-4-hydroxyphenyl)prop-2-enamide: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

    Ethoxy Group: The presence of the ethoxy group in (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide may confer unique chemical properties, such as increased lipophilicity and altered reactivity.

    Hydroxyphenyl Group: The hydroxyphenyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-25-17-8-11(3-6-16(17)23)7-12(10-21)18(24)22-15-9-13(19)4-5-14(15)20/h3-9,23H,2H2,1H3,(H,22,24)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTZNQDJFBXUIK-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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